molecular formula C14H8F4O2 B3060579 5-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid CAS No. 537713-35-2

5-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid

Cat. No.: B3060579
CAS No.: 537713-35-2
M. Wt: 284.20
InChI Key: RDOFNQPKBXWGDS-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid (CAS 537713-35-2) is a fluorinated aromatic compound with the molecular formula C14H8F4O2 and a molecular weight of 284.21 g/mol . This benzoic acid derivative serves as a high-value building block in medicinal chemistry and organic synthesis, where its strategic fluorine and trifluoromethyl substituents enhance lipophilicity, metabolic stability, and binding affinity in target molecules . Its primary application is as a key synthetic intermediate for developing active pharmaceutical ingredients (APIs) in cardiovascular disease research and other therapeutic areas . The compound is also used in the synthesis of advanced materials and agrochemicals . Supplied as a crystalline powder with a purity of ≥97% to >99%, it is characterized by techniques including HPLC, GC-MS, 1H/13C NMR, and elemental analysis to ensure batch-to-batch consistency . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-fluoro-2-[4-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-10-5-6-11(12(7-10)13(19)20)8-1-3-9(4-2-8)14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOFNQPKBXWGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681151
Record name 4-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537713-35-2
Record name 4-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Substitution Reactions

The electron-withdrawing trifluoromethyl and fluoro groups direct electrophilic substitution to specific positions on the aromatic ring. Nucleophilic substitution is less common due to the poor leaving-group ability of fluorine.

Reaction Type Reagents/Conditions Products References
Electrophilic Halogenation Cl₂, FeCl₃ (Lewis acid), 50–80°C3-Chloro-5-fluoro-2-(4-trifluoromethylphenyl)benzoic acid (major isomer)
Nitration HNO₃/H₂SO₄, 0–5°C3-Nitro-5-fluoro-2-(4-trifluoromethylphenyl)benzoic acid

Key Findings :

  • Nitration occurs preferentially at the meta position relative to the trifluoromethyl group due to its strong electron-withdrawing effect .

  • Halogenation with Cl₂ under Friedel-Crafts conditions yields monosubstituted products .

Oxidation and Reduction

The carboxylic acid group undergoes typical redox reactions, while the aromatic fluorides remain inert under mild conditions.

Reaction Type Reagents/Conditions Products References
Reduction (Carboxylic Acid) LiAlH₄, THF, reflux5-Fluoro-2-(4-trifluoromethylphenyl)benzyl alcohol
Oxidation (Side Chain) KMnO₄, H₂O, 100°CNo reaction (aromatic rings remain intact; carboxylic acid stable)

Mechanistic Insights :

  • LiAlH₄ reduces the carboxylic acid to a primary alcohol.

  • The trifluoromethyl group stabilizes the aromatic system, preventing ring oxidation under standard conditions.

Coupling Reactions

The compound participates in cross-coupling reactions after derivatization into reactive intermediates.

Reaction Type Reagents/Conditions Products References
Suzuki-Miyaura Coupling (i) SOCl₂ → Acid chloride; (ii) Pd(PPh₃)₄, arylboronic acidBiaryl derivatives (e.g., 5-fluoro-2-(4-trifluoromethylphenyl)-[1,1'-biphenyl]-4-carboxylic acid)
Esterification (i) SOCl₂ → Acid chloride; (ii) ROH (e.g., MeOH)Methyl 5-fluoro-2-(4-trifluoromethylphenyl)benzoate

Synthetic Utility :

  • Conversion to acid chlorides (via SOCl₂ or oxalyl chloride) enables esterification or amidation .

  • Suzuki coupling requires prior halogenation or boronation of the aromatic ring.

Acid-Base Reactions

The carboxylic acid group exhibits typical Brønsted acidity, forming salts with bases.

Reaction Type Reagents/Conditions Products References
Salt Formation NaOH (aq.), room temperatureSodium 5-fluoro-2-(4-trifluoromethylphenyl)benzoate
Protonation HCl (aq.)Regeneration of free acid from its sodium salt

pKa Analysis :

  • The electron-withdrawing substituents lower the pKa of the carboxylic acid (estimated pKa ≈ 2.5–3.0) .

Functional Group Interconversion

Derivatization of the carboxylic acid group expands its utility in synthesis.

Reaction Type Reagents/Conditions Products References
Amidation (i) SOCl₂; (ii) NH₃ or RNH₂5-Fluoro-2-(4-trifluoromethylphenyl)benzamide
Anhydride Formation Ac₂O, refluxMixed anhydride with acetic acid

Applications :

  • Amidation is critical for generating bioactive analogs in medicinal chemistry.

Scientific Research Applications

5-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 5-Fluoro-2-(trifluoromethyl)benzoic acid (CAS: 654-99-9): This analog replaces the 4-(trifluoromethyl)phenyl group with a directly attached trifluoromethyl (-CF₃) group at the 2-position. The absence of the biphenyl moiety reduces steric bulk but maintains strong electron-withdrawing effects, enhancing acidity (pKa ≈ 1.5–2.5) compared to non-fluorinated analogs. It is used in medicinal chemistry as a building block .
  • 4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid (CAS: 393-06-6):
    This compound features a hydroxyl group at the 4-position and fluorine at the 4′-position of the biphenyl system. The hydroxyl group introduces hydrogen-bonding capacity, increasing water solubility but reducing lipophilicity (LogP ≈ 2.8) compared to the trifluoromethyl-substituted analog .

Halogen and Functional Group Variations

  • 5-Chloro-2-((4-methoxyphenyl)amino)benzoic acid (3a, ): Substitution of fluorine with chlorine and the addition of a 4-methoxyphenylamino group alters electronic properties. Chlorine’s weaker electron-withdrawing effect and the amino group’s basicity result in a higher pKa (~3.5–4.0). This compound demonstrated moderate yields (49%) in synthesis but lacks the trifluoromethyl group’s metabolic stability .
  • 2-((4-Methoxyphenyl)amino)-5-(trifluoromethyl)benzoic acid (3b, ): Retains the trifluoromethyl group but replaces fluorine with an amino-linked 4-methoxyphenyl group. The methoxy group enhances solubility, while the amino linkage may confer reactivity in coupling reactions (e.g., amide bond formation) .

Heterocyclic and Complex Derivatives

  • 5-Fluoro-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)octahydrocyclopenta[c]pyrrole-2-carboxamido)benzoic acid (): Incorporates a bicyclic pyrrole-carboxamide substituent. The rigid heterocyclic structure improves target binding specificity, as seen in its role as a retinol-binding protein 4 (RBP4) antagonist. However, synthetic complexity (multiple steps, low yields) limits scalability compared to simpler benzoic acid derivatives .
  • 1-(3-Cycloheptyl-4-fluorophenyl)-1H-pyrazole (7dd, ): Derived from 5-fluoro-2-(1H-pyrazol-1-yl)benzoic acid via ruthenium-catalyzed alkylation. The cycloheptyl group increases hydrophobicity (LogP > 5) but may reduce solubility .

Acidity and Solubility

  • The trifluoromethyl and fluorine substituents in 5-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid enhance acidity (estimated pKa ~1.8–2.3) due to strong electron withdrawal. However, its biphenyl structure reduces aqueous solubility (<0.1 mg/mL predicted) compared to hydroxylated analogs like 4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid (~1–5 mg/mL) .

Biosensor Recognition ():

Benzoic acid derivatives with para-substituted electron-withdrawing groups (e.g., -CF₃) show stronger biosensor responses in yeast systems. The para-CF₃ group in the user’s compound may enhance binding affinity to regulatory proteins, as seen in biosensor studies .

Biological Activity

5-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₅H₉F₄O₂ and a molecular weight of approximately 284.21 g/mol. It consists of a benzoic acid core with a fluoro group at the 5-position and a trifluoromethylphenyl moiety at the 2-position. The presence of multiple fluorine atoms enhances its lipophilicity, influencing its interaction with biological targets.

Research indicates that this compound interacts with various biological targets, leading to significant pharmacological effects. Its mechanisms of action are under investigation, but some key areas include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial for treating conditions such as cancer and diabetes.
  • Binding Affinity : Studies have demonstrated that this compound exhibits binding affinity to certain receptors, which may lead to altered physiological responses .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The following table summarizes some findings related to its anticancer activity:

Cell Line IC₅₀ (μM) Mechanism
MDA-MB-231 (Breast)20.0Microtubule destabilization
HepG2 (Liver)15.0Induction of apoptosis
A549 (Lung)25.0Cell cycle arrest

These results indicate that the compound can effectively inhibit cancer cell growth through various mechanisms, including microtubule destabilization and induction of apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. A study reported its effectiveness against strains of E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 125 µg/mL to 250 µg/mL . This suggests potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that the presence of the trifluoromethyl group significantly enhances the biological activity of this compound compared to non-fluorinated analogs. For example, compounds lacking this substituent showed reduced potency in inhibiting target enzymes by up to six-fold .

Case Study 1: Anticancer Efficacy

A preclinical study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The compound was found to induce apoptosis at concentrations as low as 10 μM, enhancing caspase-3 activity significantly compared to controls.

Case Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial properties against E. coli ATCC 25922. The compound exhibited anti-biofilm activity with an MBIC value of approximately 625 µg/mL, indicating its potential use in formulations aimed at preventing biofilm formation on medical devices .

Q & A

Q. What are the recommended synthetic routes for 5-fluoro-2-(4-trifluoromethylphenyl)benzoic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling between a fluorinated benzoic acid derivative and a trifluoromethylphenyl boronic ester. Post-reaction purification is critical: recrystallization in ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity. Contaminants like unreacted boronic esters are monitored via TLC (silica gel, hexane/ethyl acetate) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and fluorine integration (e.g., δ ~7.8 ppm for aromatic protons adjacent to CF3_3) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity and detects hydrolyzed byproducts.
  • DSC/TGA: Determines thermal stability (melting point ~280–290°C, decomposition >300°C) .

Q. How should researchers address solubility and stability challenges in aqueous buffers?

Methodological Answer: The compound exhibits poor aqueous solubility due to its hydrophobic trifluoromethyl and aromatic groups. Use DMSO or ethanol as stock solvents (10 mM), followed by dilution in PBS (pH 7.4) with 0.1% Tween-80 to prevent aggregation. Stability tests (24–72 hrs, 4°C/RT) via HPLC confirm <5% degradation. For long-term storage, lyophilize as a sodium salt .

Advanced Research Questions

Q. What mechanistic insights explain its antibacterial activity against Staphylococcus aureus?

Methodological Answer: The compound inhibits undecaprenyl diphosphate synthase (UPPS) and phosphatase (UPPP), enzymes critical for bacterial cell wall biosynthesis. Assays include:

  • UPPS Inhibition: Radioactive 14C^{14}\text{C}-isopentenyl diphosphate incorporation into lipid intermediates, measured via scintillation counting (IC50_{50} ~0.15 µg/mL) .
  • Synergy Studies: Checkerboard assays with β-lactam antibiotics show fractional inhibitory concentration indices (FICI ≤0.5), indicating synergistic effects. Mechanistically, UPPS inhibition disrupts undecaprenyl recycling, potentiating cell wall-targeting drugs .

Q. How can density functional theory (DFT) predict electronic properties relevant to bioactivity?

Methodological Answer: DFT calculations (B3LYP/6-31G* basis set) model the compound’s electron distribution. Key findings:

  • The trifluoromethyl group induces strong electron-withdrawing effects, lowering the LUMO energy (−1.8 eV), enhancing electrophilic interactions.
  • Fluorine atoms increase aromatic ring polarization, favoring π-π stacking with bacterial enzyme active sites. Validation via X-ray crystallography or electrostatic potential maps is recommended .

Q. How do structural modifications (e.g., substituent position) alter biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Fluorine Position: 5-Fluoro substitution maximizes UPPS inhibition (vs. 3- or 4-fluoro analogs), likely due to optimal hydrogen bonding with Asp98 in UPPS.
  • Trifluoromethyl Group: Para-substitution on the phenyl ring enhances membrane permeability (logP ~3.5 vs. ~2.8 for ortho-substituted analogs).
  • Carboxylic Acid: Esterification reduces activity (IC50_{50} increases 10-fold), confirming the free acid’s role in enzyme binding .

Q. How should researchers resolve contradictions in synergistic effects across antibiotic classes?

Methodological Answer: Contradictions arise from differences in bacterial efflux pumps or target affinities. For example:

  • Synergy with β-lactams (FICI ~0.35): UPPS inhibition depletes lipid carriers for peptidoglycan precursors.
  • Antagonism with fluoroquinolones (FICI ~1.45): Disrupted cell wall integrity reduces intracellular drug accumulation.
    Experimental design must include efflux pump knockout strains and time-kill assays to isolate mechanisms .

Q. What advanced experimental designs validate synergistic combinations in vivo?

Methodological Answer:

  • In Vivo Murine Models: Administer sub-therapeutic doses of the compound + amoxicillin (20 mg/kg each) in S. aureus-infected mice. Monitor bacterial load (CFU/mL) in spleen/kidneys over 7 days.
  • Pharmacokinetic Analysis: Measure plasma concentrations via LC-MS to ensure co-localization. Synergy is confirmed if the combination reduces CFU by ≥2-log vs. monotherapy .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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5-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid
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5-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid

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